molecular formula C23H16N4OS2 B2877059 4-Methyl-2-phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-1,3-thiazole-5-carboxamide CAS No. 863592-51-2

4-Methyl-2-phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-1,3-thiazole-5-carboxamide

Cat. No.: B2877059
CAS No.: 863592-51-2
M. Wt: 428.53
InChI Key: UVZYAOMVQZTMKR-UHFFFAOYSA-N
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Description

4-Methyl-2-phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of hydrazonoyl halides with thiosemicarbazide derivatives in the presence of ethanol and triethylamine . The reaction conditions often require refluxing the mixture to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.

Scientific Research Applications

4-Methyl-2-phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

What sets 4-Methyl-2-phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-1,3-thiazole-5-carboxamide apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .

Properties

IUPAC Name

4-methyl-2-phenyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4OS2/c1-14-19(29-21(25-14)15-7-3-2-4-8-15)20(28)26-17-10-5-9-16(13-17)22-27-18-11-6-12-24-23(18)30-22/h2-13H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZYAOMVQZTMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=C(S4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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